molecular formula C8H9NO2 B13004104 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13004104
M. Wt: 151.16 g/mol
InChI Key: AJEDRQYSUPJXEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a precursor compound undergoes cyclization in the presence of an acid catalyst . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the modulation of biological activity . Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2

InChI Key

AJEDRQYSUPJXEK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C=O

Origin of Product

United States

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